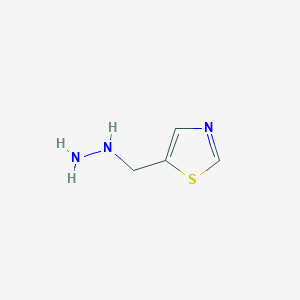
5-(Hydrazinylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydrazinylmethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H7N3S and a molecular weight of 129.18 g/mol . The thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key structural component of this compound. The presence of the hydrazinylmethyl group at the 5-position of the thiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)thiazole can be achieved through various methods. One common approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles in good yield . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, a practical Cu-catalyzed oxidative process using simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydrazinylmethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
5-(Hydrazinylmethyl)thiazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Hydrazinylmethyl)thiazole involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors . The compound’s hydrazinylmethyl group may also contribute to its reactivity and binding affinity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Hydrazinylmethyl)thiazole include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antitumor agent with a thiazole component.
Uniqueness
This compound is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C4H7N3S |
|---|---|
Peso molecular |
129.19 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethylhydrazine |
InChI |
InChI=1S/C4H7N3S/c5-7-2-4-1-6-3-8-4/h1,3,7H,2,5H2 |
Clave InChI |
DSOLRCHPTWJXJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



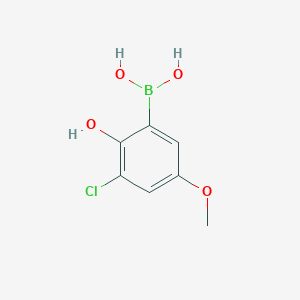
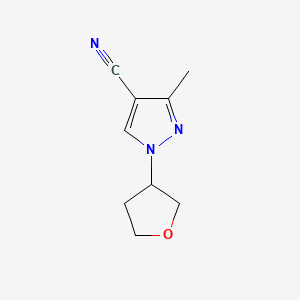

![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
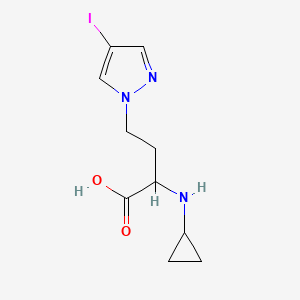


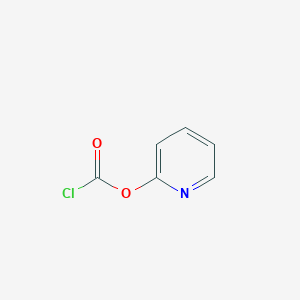
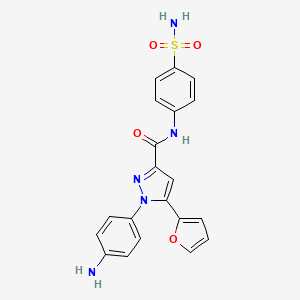
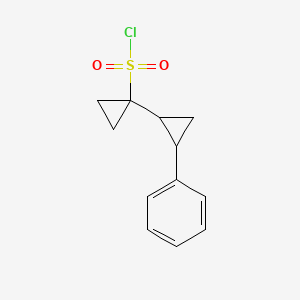
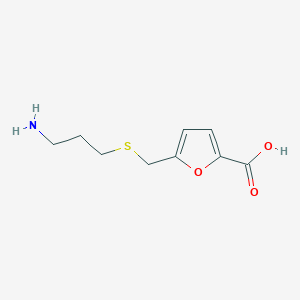
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)
